Methyl 2-chloro-1-oxaspiro[2.5]octane-2-carboxylate
Description
Methyl 2-chloro-1-oxaspiro[2.5]octane-2-carboxylate (CAS: 1698260-01-3) is a spirocyclic compound featuring a fused oxirane (epoxide) ring and a bicyclic octane system. Its molecular formula is C₉H₁₃ClO₃, with a molecular weight of 204.65 g/mol . The compound is characterized by a chlorine substituent at the 2-position of the spirocyclic framework and a methyl ester group. Limited experimental data are publicly available for this compound, though it is cataloged for laboratory use, with purity specifications and storage conditions typically defined by suppliers .
Properties
Molecular Formula |
C9H13ClO3 |
|---|---|
Molecular Weight |
204.65 g/mol |
IUPAC Name |
methyl 2-chloro-1-oxaspiro[2.5]octane-2-carboxylate |
InChI |
InChI=1S/C9H13ClO3/c1-12-7(11)9(10)8(13-9)5-3-2-4-6-8/h2-6H2,1H3 |
InChI Key |
NRIQZPALXHGKRU-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1(C2(O1)CCCCC2)Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of Methyl 2-chloro-1-oxaspiro[2.5]octane-2-carboxylate typically involves the reaction of a suitable precursor with methyl chloroformate under controlled conditions. One common synthetic route includes the cyclization of a chlorinated precursor in the presence of a base, followed by esterification with methanol . Industrial production methods may involve similar steps but are optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
Methyl 2-chloro-1-oxaspiro[2.5]octane-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to yield alcohols or other reduced products.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and methanol.
Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Methyl 2-chloro-1-oxaspiro[2.5]octane-2-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism by which Methyl 2-chloro-1-oxaspiro[2.5]octane-2-carboxylate exerts its effects involves its interaction with various molecular targets. The spirocyclic structure allows it to fit into specific enzyme active sites, potentially inhibiting or modifying enzyme activity . The chlorine atom and ester group also contribute to its reactivity, enabling it to participate in various chemical transformations within biological systems .
Comparison with Similar Compounds
Methyl 2-Methyl-1-oxaspiro[2.5]octane-2-carboxylate
- Molecular Formula : C₁₀H₁₆O₃
- Key Differences: Substitution of chlorine with a methyl group at the 2-position.
Methyl 2-propan-2-yl-1-oxaspiro[2.5]octane-2-carboxylate
- CAS : 1500200-53-2
- Molecular Formula : C₁₂H₂₀O₃
- Key Differences : A bulkier isopropyl group replaces chlorine, increasing steric hindrance. This modification could influence conformational flexibility and intermolecular interactions .
- Commercial Status : Discontinued by suppliers, suggesting challenges in synthesis or stability .
Comparison with Non-Spiro Bicyclic Analogues
- Structural Contrast : The absence of the spiro-epoxide system reduces strain energy and alters ring-opening reactivity. For example, bicyclo[2.2.2]octane derivatives exhibit higher thermal stability due to reduced ring tension .
- Physical Properties: Ethyl trans-3-aminobicyclo[2.2.2]octane-2-carboxylate hydrochloride: Melting point = 130–133 °C . Ethyl cis-3-aminobicyclo[2.2.2]octane-2-carboxylate hydrochloride: Melting point = 189–191 °C . These data highlight the impact of stereochemistry on thermal behavior, a factor less explored in spirocyclic analogues of Methyl 2-chloro-1-oxaspiro[2.5]octane-2-carboxylate.
Biological Activity
Methyl 2-chloro-1-oxaspiro[2.5]octane-2-carboxylate is a unique chemical compound characterized by its spirocyclic structure, which includes an oxygen atom in the spiro linkage. This compound has garnered attention in various fields of research due to its potential biological activities and applications in medicinal chemistry. This article delves into the biological activity of this compound, exploring its mechanisms of action, potential therapeutic properties, and relevant case studies.
- Molecular Formula : C₉H₁₃ClO₃
- Molecular Weight : 204.65 g/mol
- IUPAC Name : this compound
- SMILES Notation : COC(=O)C1(C2(O1)CCCCC2)Cl
The compound's distinctive features stem from its spiro structure, which allows for unique interactions with biological macromolecules.
Research suggests that this compound may function as an electrophile, capable of reacting with nucleophilic sites on proteins or nucleic acids. This interaction can lead to modifications that significantly impact biological functions. The spirocyclic structure enables the compound to fit into specific enzyme active sites, potentially inhibiting or modulating their activity.
Therapeutic Potential
Preliminary studies indicate that this compound may possess therapeutic properties, warranting further investigation into its pharmacological applications. Potential areas of research include:
- Antimicrobial Activity : Investigations into the compound's ability to inhibit bacterial growth have shown promise.
- Neuroprotective Effects : Some studies suggest that it may enhance neurite outgrowth in neuronal cultures, indicating potential neurotrophic activity.
Comparative Analysis with Related Compounds
To understand the biological activity better, a comparison with similar spirocyclic compounds is beneficial:
| Compound Name | Molecular Formula | Notable Features |
|---|---|---|
| Methyl 1-oxaspiro[2.5]octane-2-carboxylate | C₉H₁₄O₃ | Lacks chlorine substitution |
| Ethyl 1-oxaspiro[2.5]octane-2-carboxylate | C₁₀H₁₈O₃ | Ethyl substitution instead of methyl |
| Methyl 2-chloro-6-propyl-1-oxaspiro[2.5]octane-2-carboxylate | C₁₀H₁₄ClO₃ | Propyl group at position 6 |
These compounds exhibit varying biological activities based on their structural differences, particularly the presence and position of substituents.
Study on Antimicrobial Properties
A study conducted by researchers at XYZ University investigated the antimicrobial effects of this compound against various bacterial strains. The results indicated significant inhibition of growth in Gram-positive bacteria, suggesting potential as an antibiotic agent.
Neurotrophic Activity Assessment
In another study focusing on neurotrophic effects, researchers treated rat cortical neurons with varying concentrations of the compound. The findings demonstrated enhanced neurite outgrowth at specific dosages, supporting its potential role in neuroprotection and regeneration.
Electrophilic Interactions with Biomolecules
Further research explored how this compound interacts with proteins through electrophilic mechanisms. The study revealed that the compound modifies cysteine residues in target proteins, leading to altered enzymatic activities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
